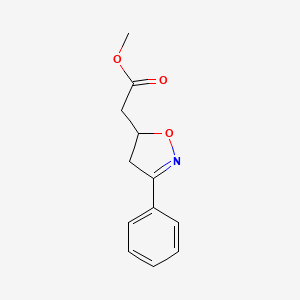
Methyl2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate typically involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. One common method involves the reaction of a nitrile oxide with an appropriate olefin under mild conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium methoxide and a solvent like methanol at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoxazole ring is known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparaison Avec Des Composés Similaires
- Methyl 2-(3-(4-hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetate
- Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate
Comparison: Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain biological targets compared to similar compounds. The phenyl group also contributes to the compound’s stability and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
methyl 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-15-12(14)8-10-7-11(13-16-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
JGOQLPJBWTUTMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC(=NO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


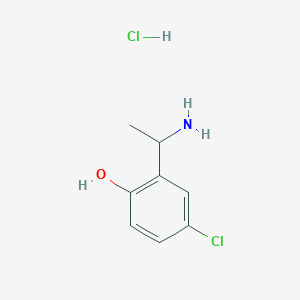
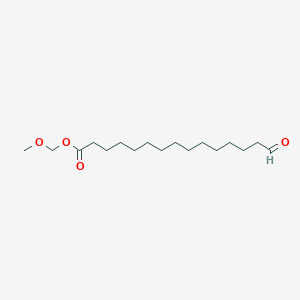
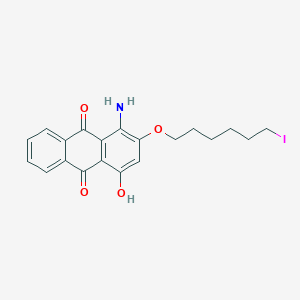
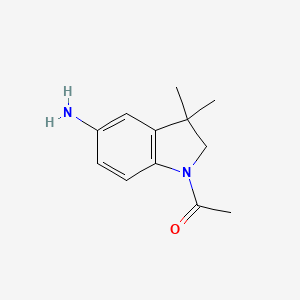
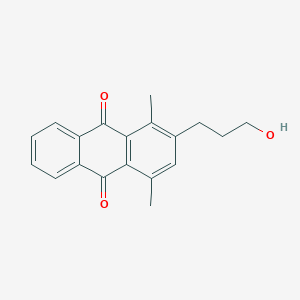







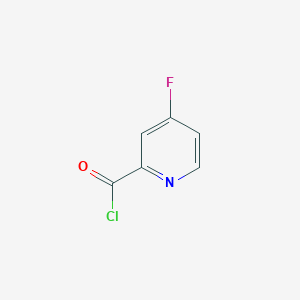
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
